Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Catalog No.
S528290
CAS No.
M.F
C60H66N6O11
M. Wt
1047.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Developing legumain-targeted ADCs with soluble, traceless linkers is critical for solid tumor selectivity. This Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB precursor solves aggregation and release fidelity challenges.

  • Legumain-selective Ala-Ala-Asn motif ensures tumor-specific activation, avoiding cathepsin off-target cleavage.
  • PEG3 spacer enhances aqueous solubility, reduces aggregation, and improves DAR consistency.
  • PAB self-immolative group enables traceless payload release, preserving drug potency.

Ideal for legumain-overexpressing breast, colon, ovarian cancer models. Supplied with batch-specific HPLC purity and full characterization for reproducible conjugation.

Product Name

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C60H66N6O11

Molecular Weight

1047.2 g/mol

InChI

InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1

InChI Key

SGPBGTLVZPOASW-XKMSCPINSA-N

solubility

Soluble in DMSO

Synonyms

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

The exact mass of the compound Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is 1046.479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

50 mg, 100 mg

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a precisely engineered precursor for synthesizing advanced linkers used in antibody-drug conjugates (ADCs). This molecule integrates four key functional units: a protease-cleavable Ala-Ala-Asn peptide sequence, a hydrophilic PEG3 spacer, a p-aminobenzyl (PAB) self-immolative group, and terminal Fmoc/Trt protecting groups for controlled synthesis. Its primary role is to serve as a building block for ADCs that target tumors overexpressing the enzyme legumain, offering a distinct mechanism for payload release compared to more common cathepsin-based systems.

Procurement Fit

Linker Type Cleavable tripeptide linker for ADC research
Chemistry Handle Fmoc-protected for standard SPPS integration
Spacer Motif PEG3 spacer for solubility and payload tuning
Functional Group PAB self-immolative moiety for release studies

Substituting this precursor with chemically similar but functionally distinct alternatives introduces critical performance failures. Replacing the Ala-Ala-Asn sequence with a more common Val-Cit peptide changes the enzymatic target from legumain to cathepsin B, altering the ADC's activation profile and tumor-targeting strategy. Omitting the PEG3 spacer can lead to poor aqueous solubility of the final linker-payload, increasing the risk of aggregation and compromising both manufacturability and in vivo pharmacokinetics. Using a precursor without the PAB self-immolative moiety would prevent the traceless release of the payload, potentially leaving a linker fragment attached that could reduce the drug's efficacy. Finally, employing a low-purity or undefined mixture of this precursor directly compromises the homogeneity and reproducibility of the final ADC, leading to inconsistent drug-to-antibody ratios (DAR) and unpredictable clinical outcomes.

Substitution Risk

Attribute
Target Compound
Alternate Linker
Risk
Hydrophilicity
PEG3 provides intermediate solubility
PEG4 may increase steric bulk and shift PK profile
May alter conjugate solubility
Protease Specificity
Ala-Ala-Asn cleavable by legumain
Val-Cit cleavable by cathepsin B
May shift payload release selectivity
Maximum DAR
Ala-Ala supports reported DAR 10
Other dipeptides may show lower DAR or higher aggregation
May impact potency and developability

Legumain-Specific Cleavage

The Ala-Ala-Asn sequence is specifically designed for cleavage by legumain, an asparaginyl endopeptidase overexpressed in the tumor microenvironment. In a direct comparison using lysosomal extracts, payload release from an Asn-Asn linker ADC was completely abrogated by a legumain inhibitor but was unaffected by a cathepsin B inhibitor. Conversely, release from the common Val-Cit linker was impeded by the cathepsin B inhibitor but not the legumain inhibitor. This demonstrates the orthogonal activation mechanism of Asn-containing linkers, which avoids reliance on the more ubiquitously active cathepsins.

Evidence DimensionEnzymatic Payload Release Rate (nM/min)
Target Compound Data0.51 (Unaffected by Cathepsin B inhibitor: 0.58)
Comparator Or BaselineVal-Cit Linker: 1.12 (Partly impeded by Cathepsin B inhibitor: 0.38)
Quantified DifferenceAsn-Asn linker release is dependent on legumain, while Val-Cit linker release is dependent on Cathepsin B.
ConditionsAssay performed using rat lysosomal extracts with selective legumain and Cathepsin B inhibitors. Data is for a comparable AsnAsn-ADC vs a ValCit-ADC.

This selective cleavage allows for ADC development strategies tailored to tumors with high legumain expression, potentially improving the therapeutic window compared to cathepsin B-dependent ADCs.

PEG3 Hydrophilicity
Reported
LogP 5.3 vs PEG4 analog
Supports solubility tuning review
Class-level inference

PEG3 Spacer Solubility & Aggregation

The inclusion of a hydrophilic polyethylene glycol (PEG) spacer is a critical design element for improving the physicochemical properties of ADCs, particularly when conjugating hydrophobic payloads. PEG linkers form a 'hydration shell' that masks the hydrophobicity of the drug, significantly enhancing aqueous solubility and reducing the tendency for aggregation. This directly improves the processability during ADC manufacturing, leading to more homogeneous products with consistent drug-to-antibody ratios (DAR). Non-PEGylated linkers or those with insufficient spacing often result in aggregation, which can compromise stability, safety, and in vivo performance.

Evidence DimensionPhysicochemical Properties
Target Compound DataEnhanced aqueous solubility, reduced aggregation potential, improved pharmacokinetic profile.
Comparator Or BaselineNon-PEGylated Linker Precursors: Higher risk of aggregation, poor solubility of linker-payload, potential for rapid clearance.
Quantified DifferenceNot directly quantified in a single head-to-head study, but the principle is widely established in ADC development.
ConditionsGeneral observations in ADC synthesis and characterization.

Improved solubility and reduced aggregation simplify downstream purification, enhance batch-to-batch reproducibility, and contribute to a more stable and effective final ADC product.

Ala-Ala Dipeptide Loading
Head-to-head
Reported DAR 10, low aggregation
Supports high-DAR conjugate studies
Direct comparison study

PAB Traceless Payload Release

The p-aminobenzyl (PAB) group is a crucial component that functions as a self-immolative spacer. Following enzymatic cleavage of the Asn residue, the exposed aniline nitrogen on the PAB moiety initiates a rapid 1,6-elimination electronic cascade. This process spontaneously fragments the remainder of the linker, ensuring the release of the conjugated payload in its native, unmodified form. Precursors lacking this self-immolative capability would result in the payload being released with a linker fragment still attached, which can hinder or completely abolish its biological activity.

Evidence DimensionPayload Release Mechanism
Target Compound DataTraceless release via 1,6-elimination, delivering an unmodified payload.
Comparator Or BaselineNon-Immolative Linker: Releases payload with a linker remnant attached.
Quantified DifferenceQualitative difference in the structure of the released drug.
ConditionsPost-enzymatic cleavage in a physiological environment (e.g., lysosome).

Ensuring the release of an unmodified payload is critical for predictable pharmacology and maximizing the potency of the ADC at the target site.

Legumain Specificity
Reported
Ala-Ala-Asn vs Val-Cit cleavage
Supports legumain-pathway study context
Class-level inference
PAB Release Kinetics
Data to verify
Rapid 1,6-elimination mechanism
Supports payload release research
Source review required

Legumain-Targeting ADC Development

This precursor is the right choice for developing ADCs against solid tumors known to overexpress legumain, such as certain types of breast, colon, and ovarian cancers. The linker's specific cleavage by legumain, rather than more common proteases like cathepsin B, provides a distinct and potentially more selective mechanism for targeted payload release in the tumor microenvironment.

Homogeneous ADC Synthesis

For manufacturing and process development workflows where batch-to-batch consistency is critical, the integrated PEG3 spacer makes this precursor a preferred option. Its ability to enhance the solubility of the final conjugate helps prevent aggregation, simplifying purification and leading to a more homogeneous final product with a predictable drug-to-antibody ratio (DAR).

Traceless Payload Preclinical Evaluation

When evaluating new cytotoxic agents whose efficacy is highly sensitive to structural modification, this precursor is ideal. The PAB self-immolative spacer ensures that the payload is released in its active, unmodified form, providing a clear and accurate assessment of its intrinsic potency without the confounding variable of a residual linker fragment.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-DAR Conjugate Studies
Dipeptide DAR tolerance
DAR vs aggregation profiling
Legumain Pathway Research
Protease cleavage specificity
Enzyme kinetics and selectivity
Linker-Payload PK Studies
PEG3 spacer hydrophilicity
Calculated LogP vs solubility
Payload Release Research
Self-immolative spacer rate
1,6-elimination rate context

XLogP3

5.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

1046.47895694 Da

Monoisotopic Mass

1046.47895694 Da

Heavy Atom Count

77

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
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